molecular formula C27H18ClNO5 B402439 3-(3-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE

3-(3-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE

Cat. No.: B402439
M. Wt: 471.9g/mol
InChI Key: RZYWYUIXWDWFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE typically involves multi-step organic reactions. One common approach includes the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The synthetic route may involve catalytic protodeboronation utilizing a radical approach, paired with a Matteson–CH2–homologation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the use of advanced catalytic processes and high-throughput synthesis techniques could be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application, but it often involves binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE apart is its spiro structure, which imparts unique chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H18ClNO5

Molecular Weight

471.9g/mol

IUPAC Name

1-(3-chlorophenyl)-5-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C27H18ClNO5/c1-14-9-11-17(12-10-14)29-25(32)20-21(26(29)33)27(34-22(20)15-5-4-6-16(28)13-15)23(30)18-7-2-3-8-19(18)24(27)31/h2-13,20-22H,1H3

InChI Key

RZYWYUIXWDWFIH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC(=CC=C6)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC(=CC=C6)Cl

Origin of Product

United States

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